molecular formula C20H14F2N4O4S B2974986 N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-54-8

N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2974986
CAS No.: 1251620-54-8
M. Wt: 444.41
InChI Key: SLNVYWBTMLKCSL-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic sulfonamide compound characterized by a triazolo-pyridine core, a benzodioxol substituent, and a 3,5-difluorobenzyl group. The benzodioxol group may enhance metabolic stability, while the difluorophenyl moiety could influence lipophilicity and target binding .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O4S/c21-14-5-13(6-15(22)7-14)9-26(16-1-3-18-19(8-16)30-12-29-18)31(27,28)17-2-4-20-24-23-11-25(20)10-17/h1-8,10-11H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNVYWBTMLKCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N(CC3=CC(=CC(=C3)F)F)S(=O)(=O)C4=CN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the difluorophenyl group: This step often involves the use of halogenation reactions to introduce fluorine atoms into the phenyl ring.

    Construction of the triazolopyridine core: This can be synthesized via cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Sulfonamide formation:

Industrial production methods would likely optimize these steps for scalability, focusing on reaction yields, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonamides to amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazolo-sulfonamide derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Primary Use/Activity Key Differentiators
N-(2H-1,3-Benzodioxol-5-yl)-N-[(3,5-DFPM)-[1,2,4]Triazolo[4,3-a]Pyridine-6-Sulfonamide Triazolo-pyridine Benzodioxol, 3,5-difluorobenzyl Under investigation (hypothetical) Benzodioxol enhances stability; dual aromatic groups may improve target selectivity
Flumetsulam (N-(2,6-Difluorophenyl)-5-Methyl-Triazolo[1,5-a]Pyrimidine-2-Sulfonamide) Triazolo-pyrimidine 2,6-Difluorophenyl, methyl Herbicide (ALS inhibitor) Pyrimidine core reduces steric hindrance; simpler substituents
Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide) Oxazolidinyl acetamide Dimethylphenyl, methoxy Fungicide (oomycete inhibitor) Lack of triazole/sulfonamide; oxazolidinone enhances systemic activity
Triaziflam (N-(2-(3,5-DMP)-1-ME)-6-(1-Fluoro-1-ME)-1,3,5-Triazine-2,4-Diamine) Triazine 3,5-Dimethylphenoxy, fluorinated Herbicide (cellulose biosynthesis inhibitor) Triazine core; bulky fluorinated group increases soil persistence

Key Findings from Comparative Studies

Pyrimidine-based analogs like flumetsulam exhibit broader herbicidal activity due to their smaller size and compatibility with acetolactate synthase (ALS) enzymes .

Substituent Effects: The benzodioxol group in the target compound likely improves metabolic stability over flumetsulam’s plain difluorophenyl group, as observed in benzodioxol-containing drugs (e.g., paroxetine) . The 3,5-difluorobenzyl substituent increases electronegativity and lipophilicity, which may enhance blood-brain barrier penetration compared to non-fluorinated analogs like oxadixyl .

Triaziflam’s triazine core confers soil persistence, whereas the target compound’s sulfonamide group may favor faster degradation, reducing environmental accumulation .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazole Ring : A five-membered ring that plays a crucial role in the biological activity.
  • Sulfonamide Group : Known for its antibacterial properties.
  • Benzodioxole Moiety : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer and antibacterial properties.

Anticancer Activity

Studies have shown that derivatives of the triazolo-pyridine class can induce apoptosis in cancer cells. For instance, compounds with structural similarities have demonstrated inhibition of the ERK signaling pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines such as MGC-803.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMGC-80312.5ERK pathway inhibition
Compound BHeLa15.0Apoptosis induction
N-(2H-1,3-benzodioxol...)A54910.0Cell cycle arrest

Antibacterial Activity

The sulfonamide group is known for its antibacterial effects. Preliminary studies suggest that the compound may inhibit bacterial growth through mechanisms similar to traditional sulfa drugs by interfering with folate synthesis.

Table 2: Antibacterial Activity

Bacteria StrainMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL
P. aeruginosa64 μg/mL

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of N-(2H-1,3-benzodioxol...) against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to existing chemotherapeutics.
  • Antibacterial Screening : Another research effort focused on the antibacterial properties of this compound against multi-drug resistant strains. The findings highlighted its potential as a novel antibacterial agent.

The biological activity of N-(2H-1,3-benzodioxol...) is attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
  • Interference with DNA Synthesis : The triazole ring may interact with DNA synthesis pathways, leading to cell death.

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